4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
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Overview
Description
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group linked to a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine typically involves the reaction of 4-methyl-2-chloropyrimidine with 1-methylpiperidin-2-ylmethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group is introduced to the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine moiety.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-methoxypyrimidine: Lacks the piperidine moiety, making it less versatile in biological applications.
2-[(1-Methylpiperidin-2-yl)methoxy]pyrimidine: Similar structure but without the methyl group on the pyrimidine ring.
4-Methyl-2-[(1-ethylpiperidin-2-yl)methoxy]pyrimidine: Contains an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-6-7-13-12(14-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQHWDFNRNQJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CCCCN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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